N-(2-methoxycyclopentyl)oxetan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxycyclopentyl)oxetan-3-amine: is a compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of an oxetane ring attached to an amine group and a methoxy-substituted cyclopentyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxycyclopentyl)oxetan-3-amine typically involves the formation of the oxetane ring through the ring-opening of epoxides. One common method is the use of trimethyloxosulfonium iodide to convert epoxides into oxetanes . The reaction conditions often require moderate heating and the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) or tert-butanol (t-BuOH) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methoxycyclopentyl)oxetan-3-amine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Various nucleophiles in the presence of a base like triethylamine (TEA) in solvents such as acetonitrile (MeCN).
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, amine derivatives, and substituted oxetanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(2-methoxycyclopentyl)oxetan-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(2-methoxycyclopentyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The methoxycyclopentyl group may enhance the compound’s binding affinity to certain targets, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
N-(2-methoxycyclopentyl)oxetan-3-amine can be compared with other similar compounds, such as:
Oxetan-3-amine: Lacks the methoxycyclopentyl group, resulting in different chemical and biological properties.
N-(2-hydroxycyclopentyl)oxetan-3-amine: Contains a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
N-(2-methoxycyclopentyl)azetidin-3-amine: Contains an azetidine ring instead of an oxetane ring, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of the oxetane ring and the methoxycyclopentyl group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H17NO2 |
---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
N-(2-methoxycyclopentyl)oxetan-3-amine |
InChI |
InChI=1S/C9H17NO2/c1-11-9-4-2-3-8(9)10-7-5-12-6-7/h7-10H,2-6H2,1H3 |
InChI-Schlüssel |
SGGGVMJRGSHAEN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCC1NC2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.